molecular formula C6H12Cl3N B2927407 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1864061-31-3

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B2927407
CAS No.: 1864061-31-3
M. Wt: 204.52
InChI Key: MKZWDULHTMNUDX-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride (CAS: 1864061-30-2) is a cyclopropane-derived amine hydrochloride with the molecular formula C₆H₁₁Cl₂N and a molar mass of 168.06 g/mol . Its structure features a strained cyclopropane ring substituted with two chlorine atoms and a methyl group, linked to an ethanamine backbone. This compound is of interest in pharmaceutical and agrochemical research due to its unique stereoelectronic properties, which may influence receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name

2-(2,2-dichloro-1-methylcyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZWDULHTMNUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride, with the CAS number 1864061-31-3, is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₁₂Cl₃N
  • Molecular Weight : 205 Da
  • LogP : 1.56
  • Polar Surface Area : 26 Ų

The compound features a dichlorinated cyclopropyl group, which may contribute to its biological activity by influencing receptor interactions and metabolic stability.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in metabolic pathways. For instance, related compounds have been studied as acetyl-CoA carboxylase (ACC) inhibitors, which play a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and potential therapeutic effects in conditions like obesity and dyslipidemia .

Pharmacological Effects

  • ACC Inhibition : Preliminary studies suggest that this compound may inhibit ACC, leading to decreased fatty acid synthesis. This effect could be beneficial for managing metabolic disorders .
  • Antiproliferative Activity : Some derivatives have shown activity against cancer cell lines, indicating potential use in oncology. The mechanism may involve inducing apoptosis or inhibiting cell proliferation pathways .
  • Neurotransmitter Modulation : Compounds with similar structures have been implicated in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Study 1: ACC Inhibition

In vitro studies demonstrated that the compound effectively inhibited ACC activity in HepG2 cells, leading to a significant reduction in lipid accumulation. The effective concentration (EC50) was found to be less than 0.3 mg/kg in animal models .

Study 2: Anticancer Potential

A study investigated the antiproliferative effects of the compound on various cancer cell lines (e.g., LNCaP prostate cancer cells). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
ACC InhibitionDecreased fatty acid synthesis
AntiproliferativeReduced viability in cancer cells
Neurotransmitter ModulationPotential modulation effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopropane-Substituted Ethanamine Derivatives

2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₅H₁₀ClF₂N
  • Molar Mass : 157.59 g/mol
  • Key Differences: Replaces chlorine with fluorine atoms, reducing steric bulk and electronegativity. Absence of a methyl group on the cyclopropane reduces steric hindrance.
rac-1-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
  • Molecular Formula : C₅H₉F₃N·HCl
  • Key Differences :
    • Features a trifluoromethyl group instead of dichloro-methyl substituents, enhancing electron-withdrawing effects .
    • Shorter methanamine chain (vs. ethanamine in the target compound), which may limit conformational flexibility.
Structural Implications
  • The methyl group introduces steric hindrance, which could affect binding to target receptors (e.g., serotonin receptors) compared to smaller substituents like fluorine .

Aromatic vs. Cyclopropane-Based Ethanamines

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
  • Structure : Aromatic ring with methoxy and methyl substituents .
  • Key Differences: The planar aromatic ring allows for π-π stacking interactions, unlike the non-planar cyclopropane. Methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorine in the target compound.
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (3)
  • Key Differences :
    • Bromine’s larger atomic size may improve receptor affinity but reduce metabolic stability compared to chlorine.
Functional Implications
  • Cyclopropane-based amines (e.g., the target compound) offer conformational rigidity , mimicking bioactive conformations of flexible aromatic analogs .
  • Aromatic compounds (e.g., 2C-D) are more prone to oxidative metabolism, whereas the cyclopropane ring may enhance stability .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents logP (Predicted) Key Applications
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine HCl C₆H₁₁Cl₂N 168.06 2,2-Cl₂, 1-CH₃ ~2.5 Pharmaceutical research
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl C₅H₁₀ClF₂N 157.59 2,2-F₂ ~1.8 Agrochemicals
2C-D (2,5-Dimethoxy-4-methylphenethylamine HCl) C₁₁H₁₈ClNO₂ 231.72 2,5-(OCH₃), 4-CH₃ ~1.2 Serotonin receptor studies

Notes:

  • The target compound’s higher logP suggests greater membrane permeability but may require formulation adjustments for aqueous solubility.
  • Fluorine analogs (e.g., C₅H₁₀ClF₂N) are lighter and more polar, favoring agrochemical applications .

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